molecular formula C22H36N4O10 B3252870 Boc-aevd-cho CAS No. 220094-15-5

Boc-aevd-cho

Cat. No. B3252870
CAS RN: 220094-15-5
M. Wt: 516.5 g/mol
InChI Key: MAMIJEIFDIXCPX-WSMBLCCSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Biological Context : It inhibits apoptosis induced by the aneugen nocodazole in isolated human peripheral blood mononuclear cells (PBMCs) at a concentration of 300 µM .


Synthesis Analysis

Scientific Research Applications

Inhibition of Viruses

Boc-aevd-cho has shown potential in inhibiting viruses such as Bovine Viral Diarrhea Virus (BVDV). Research on aromatic cationic compounds revealed their inhibitory activity against RNA viruses like BVDV. These compounds exhibited inhibition at nanomolar concentrations without causing cytotoxicity, indicating their efficacy and safety for use in in vitro models (Givens et al., 2003).

Diagnostic Applications

Biosensors-on-chip (BoC) technology, which is distinct but conceptually related, has been leveraged for diagnostic applications, particularly in detecting diseases like cancer, infectious diseases, and neurodegenerative disorders. BoC systems represent a bridge between lab-based diagnostics and bedside patient care, showing potential for rapid, on-site disease detection (Chircov et al., 2020).

Neutron Absorption

Boron carbide films, associated with the broader category of Boc compounds, have been studied for their application in neutron detectors. These films, synthesized using plasma-enhanced chemical vapor deposition (PECVD), showed significant variations in neutron absorption, indicating their potential utility in neutron detection technologies (Bute et al., 2016).

Prevention of Viral Infections in Cell Cultures

Boc-aevd-cho's analogs have been used to prevent BVDV infections in fetal fibroblast cell lines, crucial for research and commercial applications. Studies demonstrated that certain aromatic cationic compounds could effectively prevent and even eliminate BVDV infections in cell cultures, showcasing their utility in maintaining the integrity of cell-based research (Givens et al., 2004).

Electrophysiology in Brain-on-Chip (BoC) Biotechnology

BoC biotechnology, an emerging field, uses three-dimensional brain-like systems integrated with microfluidics platforms to replicate brain structures and functions. Electrophysiology techniques are critical in this domain for studying brain activity, indicating the potential of Boc-aevd-cho analogs in neuroscience research (Forró et al., 2021).

Polyaniline Synthesis for Biosensor Applications

Polyaniline compounds, synthesized using various acids, have been incorporated into biosensors for the detection of BVDV, demonstrating the potential of Boc-aevd-cho related compounds in biosensor technology for disease detection in livestock (Tahir et al., 2005).

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O10/c1-11(2)17(20(34)24-13(10-27)9-16(30)31)26-19(33)14(7-8-15(28)29)25-18(32)12(3)23-21(35)36-22(4,5)6/h10-14,17H,7-9H2,1-6H3,(H,23,35)(H,24,34)(H,25,32)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMIJEIFDIXCPX-WSMBLCCSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-aevd-cho
Reactant of Route 2
Boc-aevd-cho
Reactant of Route 3
Boc-aevd-cho
Reactant of Route 4
Boc-aevd-cho
Reactant of Route 5
Boc-aevd-cho
Reactant of Route 6
Boc-aevd-cho

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.